N-(4-chlorophenethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
CAS No.: 941873-99-0
Cat. No.: VC7682254
Molecular Formula: C22H22ClN3O3S2
Molecular Weight: 476.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941873-99-0 |
|---|---|
| Molecular Formula | C22H22ClN3O3S2 |
| Molecular Weight | 476.01 |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C22H22ClN3O3S2/c1-29-19-8-6-17(7-9-19)25-21(28)14-31-22-26-18(13-30-22)12-20(27)24-11-10-15-2-4-16(23)5-3-15/h2-9,13H,10-12,14H2,1H3,(H,24,27)(H,25,28) |
| Standard InChI Key | LUJDDLJOYYERPS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Introduction
N-(4-chlorophenethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound with a molecular formula of C22H22ClN3O3S2 and a molecular weight of 476.0 g/mol . This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of N-(4-chlorophenethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step pathways. These reactions require careful control of conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for monitoring and purification.
Biological Significance and Potential Applications
Thiazole derivatives, including N-(4-chlorophenethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, have been studied for their antimicrobial and anticancer activities. Similar compounds have shown promising results in combating drug resistance by pathogens and cancer cells . Additionally, these compounds can modulate immune response pathways, such as the STING protein pathway, which is crucial for inflammation and immune signaling.
Biological Activity Table
| Compound Feature | Biological Activity |
|---|---|
| Thiazole Derivatives | Antimicrobial, Anticancer |
| STING Pathway Modulation | Immune Response, Inflammation |
Spectroscopic Analysis
The molecular structure of N-(4-chlorophenethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can be analyzed using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These techniques provide insights into the compound's functional groups and molecular connectivity.
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